

IUPAC name for C₁₂H₁₈ aromatic hydrocarbon

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Compound of Interest

Compound Name: *1-tert-Butyl-3-ethylbenzene*

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An In-depth Technical Guide to C₁₂H₁₈ Aromatic Hydrocarbons for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of aromatic hydrocarbons with the chemical formula C₁₂H₁₈, focusing on their nomenclature, physicochemical properties, synthesis, and metabolic pathways. This information is intended to support researchers, scientists, and professionals involved in drug development and related fields.

IUPAC Nomenclature and Isomerism

The chemical formula C₁₂H₁₈ encompasses several aromatic hydrocarbon isomers. The most prominent of these are hexylbenzene and hexamethylbenzene, each with its own set of structural isomers.

Hexylbenzene and its Isomers:

- n-Hexylbenzene: The most common isomer, where a straight-chain hexyl group is attached to the benzene ring. Its IUPAC name is simply hexylbenzene.^[1]
- Positional Isomers: While less common, the hexyl group can be branched, leading to various positional isomers. For example, (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc. The IUPAC nomenclature for these follows standard rules for alkyl-substituted benzenes.

Hexamethylbenzene:

- 1,2,3,4,5,6-Hexamethylbenzene: In this highly symmetrical molecule, all six hydrogen atoms of the benzene ring are replaced by methyl groups.^[2] Its IUPAC name is 1,2,3,4,5,6-hexamethylbenzene, although the locants are often omitted as there is no ambiguity.^[3] It is also known by the common name mellitene.^[3]
- Other Isomers: Other isomers with six methyl groups on the benzene ring are possible, such as 1,2,3,4,5-pentamethyltoluene, though these are less commonly encountered.

Physicochemical and Spectroscopic Data

The properties of hexylbenzene and hexamethylbenzene are summarized below, providing key data for experimental design and analysis.

Table 1: Physicochemical Properties of n-Hexylbenzene and Hexamethylbenzene

Property	n-Hexylbenzene	1,2,3,4,5,6-Hexamethylbenzene
Molecular Formula	C ₁₂ H ₁₈	C ₁₂ H ₁₈
Molecular Weight	162.27 g/mol ^[1]	162.27 g/mol ^[2]
Appearance	Colorless liquid	White crystalline powder
Melting Point	-61 °C ^[4]	165.6 ± 0.7 °C
Boiling Point	226 °C ^[4]	265.2 °C
Density	0.861 g/mL at 25 °C ^[4]	1.0630 g/cm ³
Refractive Index (n _{20/D})	1.486 ^[4]	Not applicable (solid)
Solubility	Insoluble in water; soluble in alcohol, ether, benzene	Insoluble in water; soluble in acetic acid, acetone, benzene, chloroform, diethyl ether, ethanol

Table 2: Spectroscopic Data of n-Hexylbenzene and Hexamethylbenzene

Spectroscopic Data	n-Hexylbenzene	1,2,3,4,5,6-Hexamethylbenzene
^1H NMR (CDCl_3)	Signals corresponding to the phenyl and hexyl protons.	A single peak is observed due to the high symmetry of the molecule. [5] [6]
^{13}C NMR	Signals for the aromatic and aliphatic carbons.	Two distinct signals are expected: one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons.
Mass Spectrometry (GC-MS)	Molecular ion peak (m/z) at 162, with characteristic fragmentation patterns of alkylbenzenes. [7]	Molecular ion peak (m/z) at 162. [8]

Experimental Protocols

The synthesis of $\text{C}_{12}\text{H}_{18}$ aromatic hydrocarbons often involves Friedel-Crafts alkylation. Below is a detailed protocol for the synthesis of an alkylbenzene, which can be adapted for hexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation for the Synthesis of an Alkylbenzene

This protocol outlines the general procedure for the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst.[\[9\]](#)[\[10\]](#)

Materials:

- Anhydrous benzene (or other aromatic substrate)
- Alkyl halide (e.g., 1-chlorohexane for hexylbenzene synthesis)
- Anhydrous aluminum chloride (AlCl_3) or ferric chloride (FeCl_3)

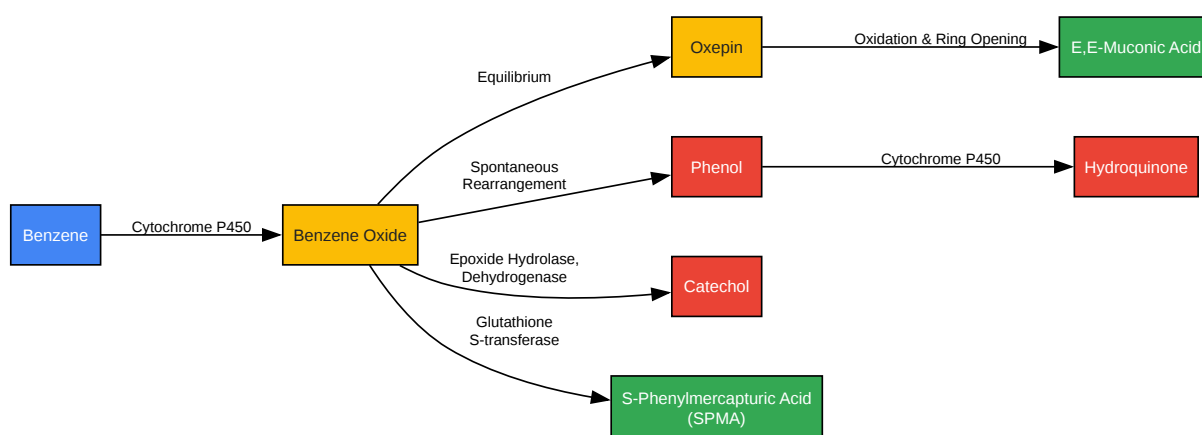
- Ice-cold water
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.
- **Addition of Reactants:** Add the anhydrous aromatic substrate (e.g., benzene) to the flask and cool it in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl_3) in portions with stirring.
- **Alkylation:** Place the alkyl halide (e.g., 1-chlorohexane) in the dropping funnel and add it dropwise to the stirred mixture while maintaining the temperature between 0-5 °C.
- **Reaction Time:** After the addition is complete, continue to stir the mixture in the ice bath for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.
- **Work-up (Quenching):** Carefully and slowly pour the reaction mixture over crushed ice in a large beaker to decompose the catalyst complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
- **Drying and Isolation:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by fractional distillation to obtain the pure alkylbenzene.

Mandatory Visualizations: Metabolic Pathway

Aromatic hydrocarbons undergo metabolic activation, a critical consideration in drug development and toxicology. The following diagram illustrates the general metabolic pathway of benzene, which serves as a model for the metabolism of other aromatic hydrocarbons like hexylbenzene.^[11]



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Caption: Generalized metabolic pathway of benzene, illustrating the initial oxidation by cytochrome P450 and subsequent biotransformation routes.

Conclusion

This technical guide has provided an in-depth overview of C₁₂H₁₈ aromatic hydrocarbons, focusing on hexylbenzene and hexamethylbenzene. The presented data on their nomenclature, physicochemical properties, and synthesis, along with a model metabolic pathway, offers valuable information for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these fundamental aspects is crucial for the effective design of experiments and the development of new chemical entities.

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